

Hydroxy Tipelukast-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hydroxy Tipelukast-d6

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This in-depth technical guide provides comprehensive information on the procurement and application of **Hydroxy Tipelukast-d6**, a critical internal standard for the bioanalysis of Tipelukast (MN-001). This document outlines commercially available suppliers, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the parent compound's mechanism of action.

Commercial Availability and Procurement

Hydroxy Tipelukast-d6 is a deuterated analog of a Tipelukast metabolite, designed for use as an internal standard in quantitative bioanalytical assays. Its primary application is to ensure accuracy and precision in measuring Tipelukast and its metabolites in biological matrices. Several specialized chemical suppliers offer this compound for research purposes. Pricing is generally available upon request from the suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Santa Cruz Biotechnology, Inc.	Hydroxy tipelukast-d6	1027597-04-1	C ₂₉ H ₃₄ D ₆ O ₇ S	538.73	For research use only. [1]
LGC Standards	Hydroxy Tipelukast-d6 Sodium Salt	Not explicitly listed, parent CAS is 1027597-04-1	Not specified	Not specified	Custom synthesis may be required. [2]
Clinivex	[2H6]-Hydroxy Tipelukast	1027597-04-1	C ₂₉ H ₃₃ D ₆ NaO ₇ S	561.72	Available as sodium salt.
InvivoChem	Hydroxy Tipelukast-d6 sodium	2714473-19-3 (sodium salt)	Not specified	Not specified	Deuterated form of Hydroxy Tipelukast sodium salt. [3]

Experimental Protocols

The primary application of **Hydroxy Tipelukast-d6** is as an internal standard for the quantification of Tipelukast in biological samples using LC-MS/MS. The following protocols are representative methodologies.

Quantification of Tipelukast in Human Plasma

This protocol outlines a protein precipitation method for the extraction of Tipelukast from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

- Human plasma (K₂-EDTA)

- Tipelukast reference standard
- **Hydroxy Tipelukast-d6** (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Polypropylene microcentrifuge tubes

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of Tipelukast in methanol.
 - Prepare a 1 mg/mL stock solution of **Hydroxy Tipelukast-d6** in methanol.
 - From these stocks, prepare working standard solutions of Tipelukast and a working solution of the internal standard (e.g., 100 ng/mL) by serial dilution with 50:50 acetonitrile/water.
- Sample Preparation:
 - To 50 µL of human plasma in a polypropylene tube, add 10 µL of the appropriate Tipelukast working standard solution (for calibration curve and quality control samples) or 10 µL of 50:50 methanol/water (for blank and unknown samples).
 - Add 200 µL of the **Hydroxy Tipelukast-d6** internal standard working solution in acetonitrile to all tubes to precipitate proteins.
 - Vortex all tubes for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Transfer 100 μ L of the supernatant to a 96-well plate or autosampler vials for analysis.

LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: These should be optimized by infusing the individual compounds. Theoretical transitions can be predicted based on the molecular weights.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes a method to study the metabolism of Tipelukast in vitro using human liver microsomes (HLMs), with **Hydroxy Tipelukast-d6** as the internal standard for quantification of the parent drug and its metabolites.

Materials and Reagents:

- Human Liver Microsomes (HLMs)
- NADPH regenerating system
- Tipelukast
- **Hydroxy Tipelukast-d6**
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ice-cold)

Procedure:

- Incubation:
 - In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., final concentration of 0.5 mg/mL), and Tipelukast working solution (e.g., final concentration of 1 μ M).
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the NADPH regenerating system.
 - Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination and Extraction:
 - Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the **Hydroxy Tipelukast-d6** internal standard.
 - Vortex vigorously to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Sample Preparation for LC-MS/MS:
 - Transfer the supernatant to a new tube.
 - Evaporate the solvent under a stream of nitrogen.

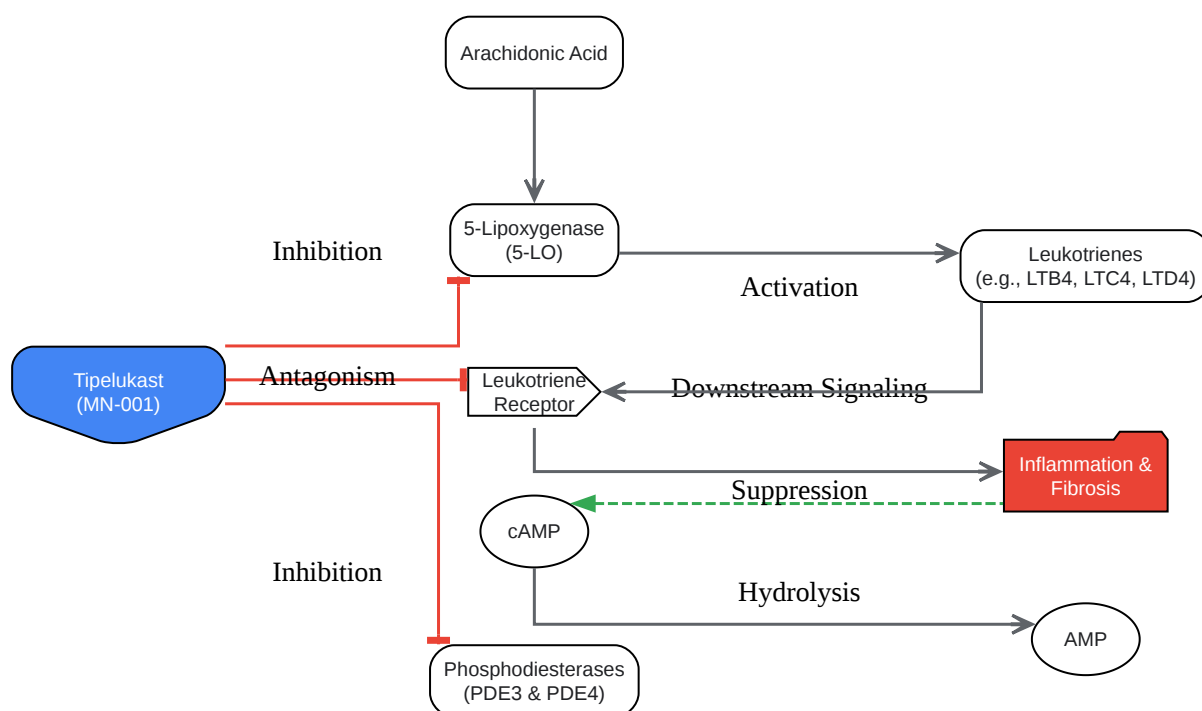
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Mechanism of Action of Tiplukast

Tiplukast (MN-001) is a multi-modal drug candidate with anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves the inhibition of several key signaling pathways implicated in inflammation and fibrosis.[4][5]

Signaling Pathway of Tiplukast's Anti-Inflammatory Action

The following diagram illustrates the primary signaling pathways modulated by Tiplukast. It inhibits 5-Lipoxygenase (5-LO) and Phosphodiesterases (PDEs) 3 and 4, and also acts as a leukotriene receptor antagonist. This multi-target approach leads to a broad anti-inflammatory effect.

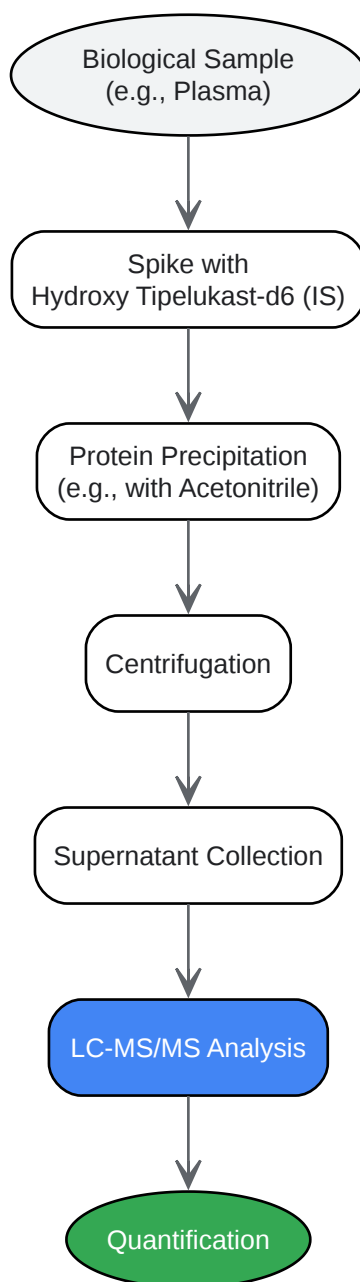


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Tipelukast's multi-target anti-inflammatory pathway.

Experimental Workflow for Bioanalysis

The following diagram outlines the general workflow for the quantification of Tipelukast in a biological matrix using **Hydroxy Tipelukast-d6** as an internal standard.



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General workflow for Tixelukast quantification.

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